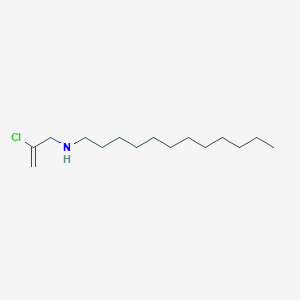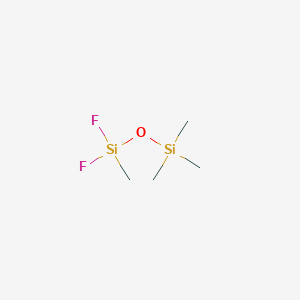
1,1-Difluoro-1,3,3,3-tetramethyldisiloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Difluoro-1,3,3,3-tetramethyldisiloxane is an organosilicon compound characterized by the presence of two fluorine atoms and a siloxane backbone. This compound is notable for its unique chemical properties, which make it valuable in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Difluoro-1,3,3,3-tetramethyldisiloxane can be synthesized through the hydrolysis of chlorodimethylsilane, followed by fluorination. The reaction typically involves the use of hydrogen fluoride (HF) as the fluorinating agent under controlled conditions to ensure the selective introduction of fluorine atoms.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale hydrolysis and fluorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1,1-Difluoro-1,3,3,3-tetramethyldisiloxane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other functional groups under specific conditions.
Hydrosilylation: The compound can participate in hydrosilylation reactions, where it adds across unsaturated bonds in the presence of catalysts.
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents such as alkyl halides or organometallic compounds.
Hydrosilylation: Often catalyzed by platinum-based catalysts under mild conditions.
Major Products:
Substitution Reactions: Yield a variety of organosilicon compounds with different functional groups.
Hydrosilylation: Produces siloxane derivatives with enhanced properties for industrial applications.
Scientific Research Applications
1,1-Difluoro-1,3,3,3-tetramethyldisiloxane is utilized in several scientific research fields, including:
Chemistry: As a reagent in organic synthesis and polymer chemistry.
Biology: In the development of bio-compatible materials and drug delivery systems.
Medicine: For the synthesis of pharmaceuticals and diagnostic agents.
Industry: In the production of high-performance materials, coatings, and adhesives.
Mechanism of Action
The mechanism by which 1,1-Difluoro-1,3,3,3-tetramethyldisiloxane exerts its effects involves the interaction of its siloxane backbone with various molecular targets. The presence of fluorine atoms enhances its reactivity and stability, allowing it to participate in selective chemical transformations. The compound’s ability to form stable bonds with other elements makes it a versatile reagent in both organic and inorganic chemistry.
Comparison with Similar Compounds
1,1,3,3-Tetramethyldisiloxane: Lacks fluorine atoms but shares a similar siloxane backbone.
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: Contains vinyl groups instead of fluorine atoms.
Uniqueness: 1,1-Difluoro-1,3,3,3-tetramethyldisiloxane is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased reactivity and stability. This makes it particularly valuable in applications requiring high-performance materials and selective chemical reactions.
Properties
CAS No. |
56998-71-1 |
|---|---|
Molecular Formula |
C4H12F2OSi2 |
Molecular Weight |
170.30 g/mol |
IUPAC Name |
difluoro-methyl-trimethylsilyloxysilane |
InChI |
InChI=1S/C4H12F2OSi2/c1-8(2,3)7-9(4,5)6/h1-4H3 |
InChI Key |
JNWDFKPOSCSZIO-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


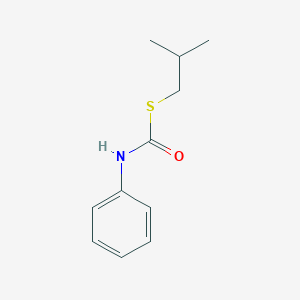
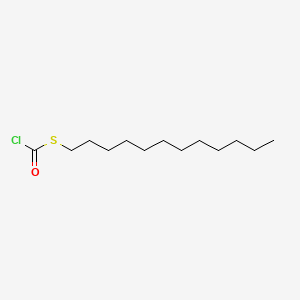
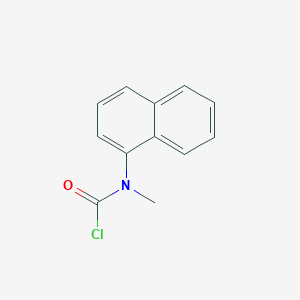
![5-Methyl-6-nitro[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14630832.png)
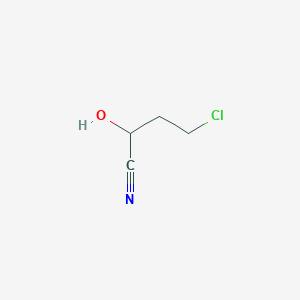
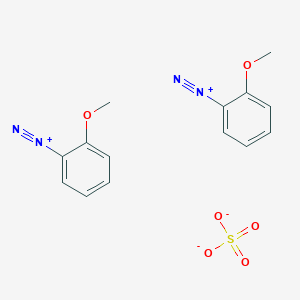
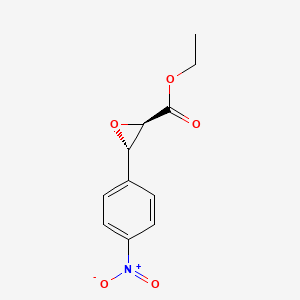
![Benzyl [4-(methanesulfinyl)-3-oxobutyl]carbamate](/img/structure/B14630859.png)
![Chromium(3+) tris[bis(trimethylsilyl)methanide]](/img/structure/B14630862.png)
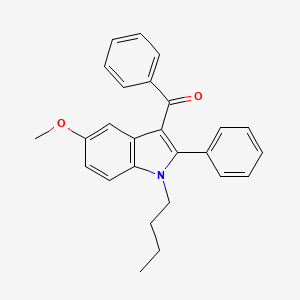
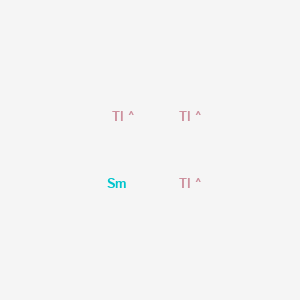
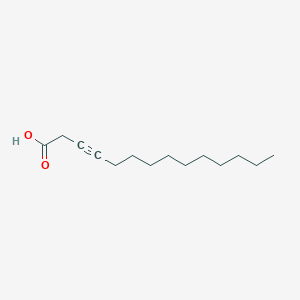
![(5aS,9aS)-4-Benzyloctahydro-6H-pyrano[3,2-f][1,4]oxazepine](/img/structure/B14630884.png)
